2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide” is a derivative of benzo[e][1,2,4]thiadiazine . Benzo[e][1,2,4]thiadiazine derivatives are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[e][1,2,4]thiadiazine ring, which is a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms .Scientific Research Applications
Synthesis and Insecticidal Applications
- Research demonstrates the synthesis of various heterocycles incorporating a thiadiazole moiety, aimed at developing insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These synthesized compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were tested for their insecticidal properties, showcasing potential applications in agricultural pest management (Fadda et al., 2017).
Antitumor and Anticancer Activity
- Novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in oncology (Yurttaş et al., 2015).
Antimicrobial Agents
- The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the relevance of thiadiazole derivatives in developing new antimicrobial drugs. These compounds were evaluated against bacterial and fungal strains, showing moderate activity and suggesting potential in designing new antimicrobial therapies (Sah et al., 2014).
Synthesis of Heterocycles
- Another study focuses on the synthesis of heterocycles from versatile thioureido-acetamides, showing how thiadiazole compounds can be used as precursors for a wide range of heterocyclic syntheses. This work emphasizes the importance of thiadiazole derivatives in organic synthesis and the development of new chemical entities with potential biological activities (Schmeyers & Kaupp, 2002).
Antibacterial Activities
- The development of new compounds with thiadiazole scaffolds for antibacterial activities showcases the ongoing efforts to combat microbial resistance and develop new antibiotics. A study synthesized new N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives, evaluating their antibacterial activity against common pathogens (Juddhawala et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the β-carbonic anhydrase (CA) isozymes, specifically MtCA1, MtCA2, and MtCA3, identified in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with these β-CA isozymes, inhibiting their activity. The chemical characteristics of the compound align with the standards for effective inhibition of β-class CA isozymes . The compound shows anti-tubercular action by inhibiting these isozymes .
Pharmacokinetics
The compound’s ki values for mtca2 and mtca3 are in the low nanomolar range (mtca3, ki = 151–2250 nM; MtCA2, Ki = 381–4480 nM), indicating a high affinity for these targets .
Result of Action
The most effective inhibitors of MtCA can effectively inhibit the growth of Mycobacterium tuberculosis strains that are resistant to standard reference drugs for tuberculosis treatment, such as rifampicin and isoniazid .
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-14-9-11-15(12-10-14)20-18(23)13-26-19-21-27(24,25)17-8-6-5-7-16(17)22(19)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWSYEGZHJPZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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